[2-Amino-1-(furan-2-yl)ethyl](butan-2-yl)amine
Description
2-Amino-1-(furan-2-yl)ethylamine is a secondary amine featuring a furan-2-yl moiety and a branched butan-2-yl substituent. Its molecular formula is C₁₁H₂₀N₂O (assuming the correct structure aligns with ’s typographical clarification), with a molar mass of approximately 210.32 g/mol .
Properties
IUPAC Name |
N-butan-2-yl-1-(furan-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-8(2)12-9(7-11)10-5-4-6-13-10/h4-6,8-9,12H,3,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVANSNFHRGNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(CN)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Features
The structure of 2-Amino-1-(furan-2-yl)ethylamine can be represented as follows:
This compound contains:
- An amino group (-NH₂)
- A furan ring , which is a five-membered aromatic heterocycle
- A butan-2-yl moiety , contributing to its aliphatic characteristics
The furan ring is known for its presence in various biologically active compounds, suggesting that this compound may exhibit similar properties.
Biological Activity Overview
While specific data on 2-Amino-1-(furan-2-yl)ethylamine is sparse, several studies on structurally similar compounds provide insights into its potential biological activities:
- Antioxidant Properties : Compounds containing furan rings have been studied for their antioxidant capabilities due to their ability to scavenge free radicals.
- Neurotransmitter Activity : Similar amine-containing compounds often exhibit neurotransmitter-like activity, which may suggest potential roles in neurological processes.
- Ligand Activity : The presence of amino groups indicates potential for this compound to act as a ligand or chelating agent, possibly binding to metal ions and influencing various biochemical pathways.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of 2-Amino-1-(furan-2-yl)ethylamine, a comparison with structurally similar compounds is useful. The table below summarizes some of these compounds and their known biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Hydroxytryptamine | Indole ring, amino group | Neurotransmitter activity |
| 3-Aminophenol | Phenolic structure, amino group | Antioxidant properties |
| 4-Aminobutanoic acid | Shorter aliphatic chain | Neurotransmitter function |
The uniqueness of 2-Amino-1-(furan-2-yl)ethylamine lies in its combination of a furan ring with an aliphatic amine structure, which may offer distinct biological properties not found in other similar compounds.
Research Findings and Case Studies
Currently, there are no extensive studies specifically focusing on 2-Amino-1-(furan-2-yl)ethylamine. However, research on other furan-containing compounds suggests potential therapeutic applications:
- Medicinal Chemistry : Furan derivatives have been investigated for their role in drug design due to their ability to interact with biological macromolecules.
- Antimicrobial Activity : Some studies indicate that furan-containing compounds exhibit antimicrobial properties, suggesting that 2-Amino-1-(furan-2-yl)ethylamine could be explored for similar effects.
-
Potential Applications : Future research could explore its applications in areas such as:
- Drug development targeting neurological disorders
- Antioxidant formulations
- Coordination chemistry involving metal ions
Comparison with Similar Compounds
Key Observations :
- Branching vs.
- Substituent Effects : The 4-fluorophenyl group in ’s compound enhances lipophilicity and electronic effects, which could improve receptor affinity but reduce solubility .
- Heterocyclic Diversity : JWS () incorporates a pyridazin-3-amine and thioether group, enabling stronger π-π stacking and hydrogen bonding compared to simpler furan-based amines .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Amino-1-(furan-2-yl)ethylamine generally involves:
- Starting from a furan-containing precursor such as 2-furylethanol or 2-furylacetaldehyde.
- Introduction of the amino group at the 2-position of the ethyl chain.
- Substitution or coupling with butan-2-yl amine to form the final secondary amine.
- Protection and deprotection steps to control reactivity and selectivity during synthesis.
Protection of Amino Groups and Intermediate Formation
A common approach in preparing chiral amines is to protect the amino group to avoid side reactions during subsequent steps:
- Boc (tert-butoxycarbonyl) protection of amino groups is widely used to stabilize intermediates and enable selective reactions.
- For example, Boc-protection of amino groups in related amino acid derivatives allows for selective O-alkylation or amide coupling under mild conditions.
- After functionalization, Boc deprotection is achieved typically by acid treatment (e.g., HCl in dioxane), yielding the free amine for further coupling.
Catalytic Enantioselective Hydrogenation Approaches
For chiral amines like 2-Amino-1-(furan-2-yl)ethylamine, enantioselective synthesis is critical:
- Asymmetric hydrogenation (AH) of imines or enamines derived from furan-containing precursors is a powerful method to obtain chiral amines with high enantioselectivity.
- Catalysts based on iridium complexes with chiral phosphine ligands (e.g., spiroPhos) have been reported to efficiently hydrogenate cyclic and acyclic imines under mild conditions without requiring in situ protection.
- These methods provide excellent yields and enantiomeric excess (ee), which is essential for pharmaceutical and fine chemical applications.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Boc-protection | Boc2O, pyridine, dioxane, rt, overnight | Protect amino group on intermediate |
| 2 | O-Alkylation or SN2 | Alkyl tosylate or alcohol, Mitsunobu conditions | Introduce side chain or modify furan ring substituent |
| 3 | Reduction | NaBH4/LiCl | Reduce ester to alcohol or aldehyde |
| 4 | Boc-deprotection | HCl in dioxane | Remove Boc protecting group to reveal free amine |
| 5 | Amide coupling or reductive amination | HBTU/EDC, DIPEA, DMF, rt or reductive amination catalysts | Couple butan-2-yl amine or form secondary amine |
| 6 | Enantioselective hydrogenation | Iridium catalyst with chiral ligand, H2, mild conditions | Obtain chiral amine with high enantioselectivity |
Detailed Research Findings
- Protection and coupling strategies : A study demonstrated that Boc-protected amino esters derived from phenylglycine analogs can be selectively alkylated and then deprotected to yield amino alcohols, which can be coupled with carboxylic acids to form amides analogous to the target compound.
- Hydrogenation catalysts : Recent advances highlight iridium-based catalytic systems that enable direct asymmetric hydrogenation of imines without the need for in situ protection, providing a streamlined route to chiral amines with up to 99% enantiomeric excess.
- Synthetic flexibility : The use of Mitsunobu reactions or SN2 substitutions allows for diverse substitution patterns on the furan ring or side chains, facilitating the synthesis of a variety of derivatives including 2-Amino-1-(furan-2-yl)ethylamine analogs.
Notes on Purity and Characterization
- Synthesized compounds are typically characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) .
- Purity is confirmed by HPLC analysis , often exceeding 95% purity, which is crucial for subsequent biological or pharmaceutical evaluation.
Q & A
Q. What are the most effective synthetic routes for 2-Amino-1-(furan-2-yl)ethylamine, and how can reaction yields be optimized?
- Methodological Answer :
The synthesis of structurally analogous amines (e.g., N-(furan-2-ylmethyl)aniline) often employs reductive amination or alkylation strategies. For instance, Pd/NiO-catalyzed reductive amination under hydrogen atmospheres achieves high yields (95–98%) at 25°C . To optimize yields for the target compound:- Use Pd/NiO catalysts to facilitate amine-aldehyde coupling.
- Control reaction temperature (25–50°C) to minimize by-products .
- Select solvents (e.g., ethanol or THF) that stabilize intermediates while ensuring compatibility with furan ring reactivity .
- Monitor reaction progress via TLC or HPLC to adjust reagent stoichiometry dynamically.
Q. What analytical techniques are recommended for characterizing 2-Amino-1-(furan-2-yl)ethylamine and confirming its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR (400 MHz, CDCl) to resolve signals for the furan protons (δ 6.2–7.4 ppm), butan-2-yl methyl groups (δ 0.8–1.5 ppm), and amine protons (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) and detect impurities.
- Purity Assessment : Quantify purity via HPLC with a C18 column and UV detection at 254 nm. Purity ≥95% is typical for research-grade synthesis .
Q. How should 2-Amino-1-(furan-2-yl)ethylamine be stored to ensure stability?
- Methodological Answer :
Advanced Research Questions
Q. What reaction mechanisms dominate in the synthesis of 2-Amino-1-(furan-2-yl)ethylamine, and how do competing pathways impact yield?
- Methodological Answer :
- Primary Pathway : Reductive amination likely proceeds via imine intermediate formation, followed by hydrogenation (Pd/NiO catalyst) . Competing pathways include:
- Aldol Condensation : Mitigate by using excess amine to shift equilibrium toward imine formation .
- Over-reduction : Avoid excessive hydrogen pressure to prevent reduction of the furan ring .
Q. How can researchers resolve contradictions in reported yields for similar amine derivatives?
- Methodological Answer :
- Systematic Screening : Vary parameters (temperature, solvent, catalyst loading) using a Design of Experiments (DoE) approach to identify optimal conditions .
- By-Product Analysis : Characterize side products (e.g., via GC-MS) to determine if competing reactions (e.g., dimerization) reduce yields .
- Reproducibility : Cross-validate protocols with independent labs, ensuring consistent reagent purity (e.g., ≥99% aldehydes) and catalyst activity .
Q. What computational tools are available to predict the reactivity of 2-Amino-1-(furan-2-yl)ethylamine in novel reactions?
- Methodological Answer :
- Reaction Path Search : Use quantum chemistry software (e.g., Gaussian, ORCA) to simulate reaction pathways and identify low-energy intermediates .
- Machine Learning : Train models on existing amine reaction datasets to predict regioselectivity (e.g., alkylation at primary vs. secondary amines) .
- Solvent Effects : Apply COSMO-RS to model solvent polarity impacts on reaction kinetics .
Q. What strategies minimize by-product formation during large-scale synthesis of 2-Amino-1-(furan-2-yl)ethylamine?
- Methodological Answer :
- Catalyst Optimization : Use immobilized Pd/NiO to enhance recyclability and reduce metal leaching .
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and suppress side reactions .
- Workup Procedures : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from polar by-products .
Q. How can researchers explore the biological activity of 2-Amino-1-(furan-2-yl)ethylamine given structural similarities to known bioactive amines?
- Methodological Answer :
- Target Prediction : Use molecular docking (e.g., AutoDock Vina) to screen against MAO-B or serotonin receptors, leveraging the furan ring’s π-π stacking potential .
- In Vitro Assays : Test inhibition of MAO enzymes (IC) using fluorometric assays with kynuramine as a substrate .
- SAR Studies : Synthesize analogs (e.g., varying alkyl chain length) to correlate structural features with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
